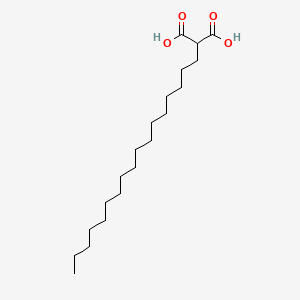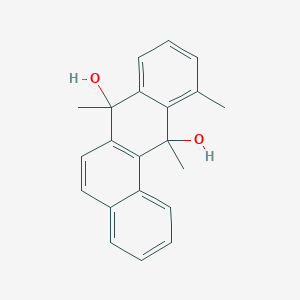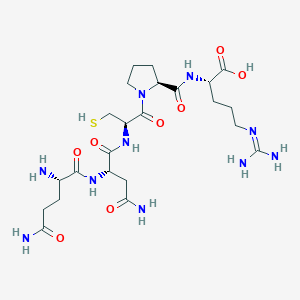![molecular formula C11H14N2O2 B14422198 Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl- CAS No. 79967-93-4](/img/structure/B14422198.png)
Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and industrial chemistry. This specific derivative features an ethoxyethyl group and a phenyl group attached to the nitrogen atoms of the urea molecule, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate, which then reacts with another amine to form the urea derivative .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene, despite its toxicity and environmental concerns. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more environmentally friendly and safer approach .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the ethoxyethyl or phenyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted urea derivatives .
Aplicaciones Científicas De Investigación
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. For example, it may inhibit certain enzymes or interact with proteins to modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
Urea, ethyl-: A simpler derivative with an ethyl group attached to the nitrogen atom.
N-Substituted ureas: A broad class of compounds with various alkyl or aryl groups attached to the nitrogen atoms
Uniqueness
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- is unique due to the presence of both an ethoxyethyl group and a phenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other urea derivatives may not fulfill .
Propiedades
Número CAS |
79967-93-4 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethyl)-3-phenylurea |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-9-8-12-11(14)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14) |
Clave InChI |
MZMKQJXCDONGIN-UHFFFAOYSA-N |
SMILES canónico |
C=COCCNC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)


![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)





![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
